Cas no 2171216-58-1 (5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid structure
2171216-58-1 structure
商品名:5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
CAS番号:2171216-58-1
MF:C26H23BrN2O5
メガワット:523.375226259232
CID:5881422
PubChem ID:165802591

5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
    • EN300-1493587
    • 5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
    • 2171216-58-1
    • インチ: 1S/C26H23BrN2O5/c1-2-22(24(30)28-23-12-11-15(27)13-20(23)25(31)32)29-26(33)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21-22H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t22-/m1/s1
    • InChIKey: KBOJJEIEXNNTFC-JOCHJYFZSA-N
    • ほほえんだ: BrC1C=CC(=C(C(=O)O)C=1)NC([C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 522.07903g/mol
  • どういたいしつりょう: 522.07903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 105Ų

5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1493587-2.5g
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1493587-5.0g
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
5g
$9769.0 2023-06-05
Enamine
EN300-1493587-250mg
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
250mg
$3099.0 2023-09-28
Enamine
EN300-1493587-1000mg
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1493587-0.1g
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1493587-2500mg
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1493587-0.5g
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1493587-100mg
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1493587-0.05g
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1493587-10.0g
5-bromo-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171216-58-1
10g
$14487.0 2023-06-05

5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 関連文献

5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acidに関する追加情報

Introduction to 5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid and Its Significance in Modern Chemical Research

5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid, identified by its CAS number 2171216-58-1, represents a compound of considerable interest in the realm of pharmaceutical and biochemical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including a bromo substituent, an amino group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a versatile intermediate in the synthesis of more complex molecules.

The benzoic acid core of this compound contributes to its solubility and reactivity, making it a valuable building block in medicinal chemistry. Recent advancements in the field have highlighted the importance of such multifunctional compounds in the design of novel therapeutic agents. The structural complexity of 5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid allows for diverse modifications, enabling researchers to explore various pharmacophoric motifs.

In the context of contemporary research, this compound has been investigated for its potential role in modulating biological pathways. Studies have suggested that derivatives of benzoic acid, particularly those with appended amino or carboxylic acid functionalities, exhibit significant bioactivity. The Fmoc group, a common protective group in peptide synthesis, underscores the compound's relevance in peptidomimetic chemistry. This protective group ensures stability during synthetic processes while allowing for selective deprotection at appropriate stages.

The bromo substituent on the aromatic ring introduces further reactivity, enabling electrophilic aromatic substitution reactions that can be exploited to introduce additional functional groups. This feature makes 5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid a promising candidate for constructing more elaborate molecular architectures. Such flexibility is crucial in drug discovery, where the ability to fine-tune molecular properties is essential for achieving desired pharmacological effects.

Recent publications have demonstrated the utility of this compound in the synthesis of enzyme inhibitors and receptor ligands. For instance, modifications of the benzoic acid scaffold have been shown to enhance binding affinity to target proteins. The chiral center at the (2R) position adds another layer of complexity, allowing for the exploration of enantiomeric relationships that can significantly impact biological activity. This aspect is particularly relevant in modern drug design, where enantiopurity is often a critical factor.

The incorporation of a fluorenylmethoxycarbonyl (Fmoc) group not only provides stability during synthetic procedures but also allows for controlled release of the amino functionality under specific conditions. This characteristic is advantageous in peptide-based therapies, where precise control over bioavailability is paramount. The fluorene moiety itself has been studied for its photophysical properties, suggesting potential applications beyond traditional pharmaceuticals.

From a synthetic chemistry perspective, 5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid exemplifies the elegance of modern organic synthesis. The convergence of multiple functional groups into a single molecule underscores the sophistication of contemporary synthetic methodologies. Researchers continue to explore new ways to leverage this compound's structural features for innovative applications.

The benzoic acid core also plays a role in modulating solubility and metabolic stability, which are critical factors in drug development. By optimizing these properties, scientists can enhance the bioavailability and reduce systemic toxicity. Recent studies have shown that benzoic acid derivatives exhibit promising effects in treating various diseases, including inflammatory disorders and neurodegenerative conditions.

The bromo substituent further enhances reactivity by enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are invaluable tools in constructing complex organic molecules and have been widely employed in both academic and industrial settings. The ability to introduce aryl or heteroaryl groups at specific positions within the molecule opens up numerous possibilities for designing novel therapeutic agents.

In conclusion, 5-bromo-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS no 2171216-58-1) represents a significant advancement in chemical research with broad implications for pharmaceutical development. Its structural complexity and functional diversity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in modern chemical science is likely to grow even further.

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